molecular formula C12H16O2 B080467 Pentanoic acid, 4-methylphenyl ester CAS No. 10415-86-8

Pentanoic acid, 4-methylphenyl ester

Cat. No.: B080467
CAS No.: 10415-86-8
M. Wt: 192.25 g/mol
InChI Key: XDIFYXKFWPNGRV-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-methylphenyl ester is an organic compound comprising a pentanoic acid backbone esterified with 4-methylphenol. These esters are commonly associated with flavor profiles in fermented products, biological activities (e.g., antifungal, cytotoxic), and roles in metabolic pathways .

Properties

CAS No.

10415-86-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4-methylphenyl) pentanoate

InChI

InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3

InChI Key

XDIFYXKFWPNGRV-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=C(C=C1)C

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C

Other CAS No.

10415-86-8

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Groups

The ester group and substituent positions significantly influence physicochemical and biological properties:

Compound Structure Key Features
Pentanoic acid, 4-methylphenyl ester Pentanoic acid + 4-methylphenol ester Aromatic ester; potential low volatility
Pentanoic acid, 4-methyl-, methyl ester 4-Methylpentanoic acid + methyl ester Alkyl ester; high volatility, fruity odor
Pentanoic acid, 4-methyl-, ethyl ester 4-Methylpentanoic acid + ethyl ester Enhanced solubility; antifungal activity
Pentanoic acid, 4-oxo-, methyl ester 4-Ketopentanoic acid + methyl ester Oxo-group increases reactivity

Physicochemical Properties and Stability

  • Volatility : Methyl and ethyl esters are more volatile than aromatic esters (e.g., phenyl derivatives), making them prominent in flavor profiles .
  • Solubility : Alkyl esters (e.g., methyl, ethyl) are generally more soluble in polar solvents than aromatic esters due to reduced steric hindrance .
  • Thermal Stability: Esters with oxo-groups (e.g., 4-oxo-pentanoic acid methyl ester) may decompose at lower temperatures due to ketone reactivity .

Antifungal Effects

  • Ethyl 4-methylpentanoate: Produced by yeast strains (e.g., Candida intermedia), it inhibits Botrytis cinerea hyphal growth and spore germination, likely through membrane disruption .
  • Methyl 4-oxo-pentanoate: A major component (53.44% peak area) in jackfruit extract, though its direct antimicrobial role requires further study .

Cytotoxicity in Cancer Therapy

  • Pd/Pt Complexes with 4-Methylpentanoate Ligands: These complexes show dose-dependent cytotoxicity in colon cancer cells (HCT116, CaCo-2). Palladium(II) complex No. 2 (n-Pr ester) and platinum(II) complex No. 7 (n-Bu ester) are particularly effective, suggesting ester chain length modulates activity .

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